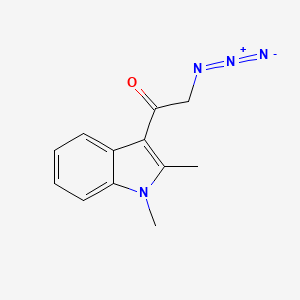
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
“2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The azido group (N3) and the ketone group (C=O) suggest that this compound could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a ketone group attached to one carbon of the ring, and an azido group attached to an adjacent carbon .Chemical Reactions Analysis
The azido group is known to participate in a variety of chemical reactions, including click chemistry reactions . The ketone group could also be involved in reactions such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the polar azido and ketone groups could affect the compound’s solubility .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone, have shown potential in antiviral research. Compounds with an indole nucleus have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The azido group in these compounds could be utilized for click chemistry, potentially leading to the development of novel antiviral agents.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory properties. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects . The specific structure of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone could be explored for its potential to reduce inflammation in clinical settings.
Anticancer Research
Indole derivatives are also explored for their anticancer properties. The azido group in 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone could be used for bioconjugation with other anticancer agents, enhancing their selectivity and potency against cancer cells .
Anti-HIV Applications
The indole nucleus is a part of many synthetic drug molecules with high affinity to multiple receptors, which is useful in developing new derivatives for anti-HIV treatments . The azido functionality of the compound could allow for innovative approaches to HIV therapy.
Antioxidant Effects
Indole derivatives have been recognized for their antioxidant activities. The unique structure of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone may contribute to its capacity to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activity
The indole core structure has been found to possess antimicrobial and antitubercular activities. This makes 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone a candidate for the development of new treatments against bacterial infections and tuberculosis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-azido-1-(1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVWRAIVDXGTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



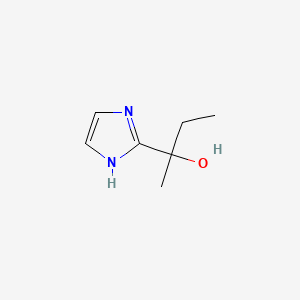

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
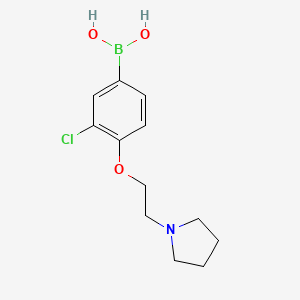
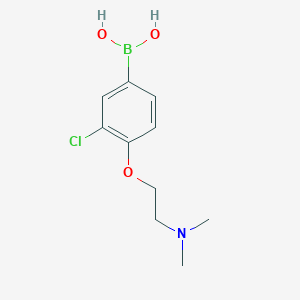
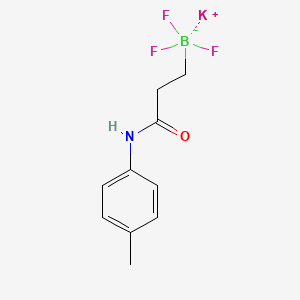
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
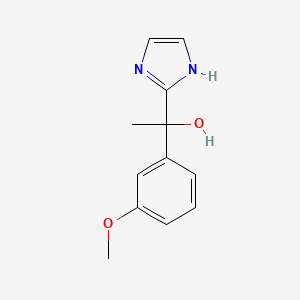
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)
